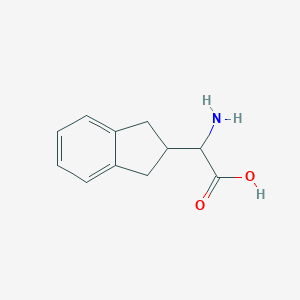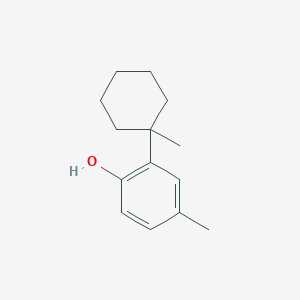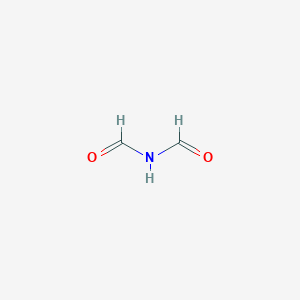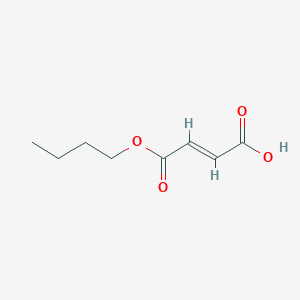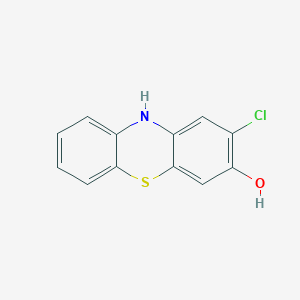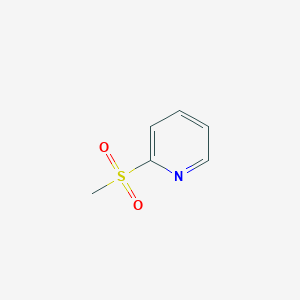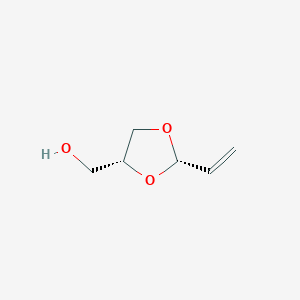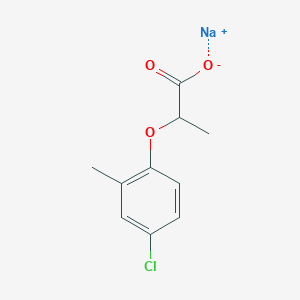
Sodium 2-(4-chloro-2-methylphenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(4-chloro-2-methylphenoxy)propionate (CMPP) is a chemical compound that belongs to the family of herbicides. It is widely used in agriculture to control the growth of weeds in crops such as wheat, corn, and soybeans. CMPP is known for its selective action on broadleaf weeds, making it an effective herbicide for crops.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been widely studied for its herbicidal properties. It has been used in several scientific research studies to investigate the effects of herbicides on plant growth and development. Sodium 2-(4-chloro-2-methylphenoxy)propionate has also been used to study the physiological and biochemical responses of plants to herbicides.
Wirkmechanismus
The mechanism of action of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, Sodium 2-(4-chloro-2-methylphenoxy)propionate disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemische Und Physiologische Effekte
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to have a significant impact on the physiology and biochemistry of plants. It has been found to inhibit the photosynthesis process, reduce the chlorophyll content, and disrupt the metabolism of carbohydrates and proteins. Additionally, Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its selective action on broadleaf weeds, which makes it an effective herbicide for crops. Additionally, the synthesis process of Sodium 2-(4-chloro-2-methylphenoxy)propionate is relatively simple, and the compound is readily available. However, one of the limitations of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its potential toxicity to non-target organisms, including humans and wildlife.
Zukünftige Richtungen
There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate. One area of research could focus on the development of new herbicides that are more selective and less toxic to non-target organisms. Additionally, research could focus on the use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in combination with other herbicides to increase its effectiveness and reduce its toxicity. Finally, research could also investigate the potential use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in other fields, such as medicine and biotechnology.
Conclusion:
In conclusion, Sodium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that is widely used in agriculture as a herbicide. Its selective action on broadleaf weeds makes it an effective herbicide for crops. Sodium 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties, and its mechanism of action involves the inhibition of the enzyme ALS in plants. Sodium 2-(4-chloro-2-methylphenoxy)propionate has significant impacts on the physiology and biochemistry of plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate, including the development of new herbicides and the investigation of its potential use in other fields.
Synthesemethoden
The synthesis of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the reaction between 4-chloro-2-methylphenol and 2-chloropropionyl chloride in the presence of sodium hydroxide. The resulting product is then neutralized with hydrochloric acid to obtain Sodium 2-(4-chloro-2-methylphenoxy)propionate. The synthesis process is relatively simple and can be carried out on a large scale.
Eigenschaften
CAS-Nummer |
19095-88-6 |
|---|---|
Produktname |
Sodium 2-(4-chloro-2-methylphenoxy)propionate |
Molekularformel |
C10H10ClNaO3 |
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
sodium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DHJHUXNTNSRSEX-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
Andere CAS-Nummern |
19095-88-6 |
Verwandte CAS-Nummern |
93-65-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





